molecular formula C14H24N4O5 B12912691 Glycine, L-valyl-L-prolylglycyl- CAS No. 53356-54-0

Glycine, L-valyl-L-prolylglycyl-

Cat. No.: B12912691
CAS No.: 53356-54-0
M. Wt: 328.36 g/mol
InChI Key: AEHVVJHRVKKFLJ-CABZTGNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycine, L-valyl-L-prolylglycyl- is a peptide compound composed of glycine, valine, and proline amino acids. It is a white to light yellow solid with specific biological activities and solubility properties due to its unique structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, L-valyl-L-prolylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The final peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).

Industrial Production Methods

Industrial production of Glycine, L-valyl-L-prolylglycyl- follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Glycine, L-valyl-L-prolylglycyl- can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen, often using reagents like hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: Involves the replacement of one functional group with another, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mild acidic or basic conditions.

    Reduction: Sodium borohydride, mild acidic or basic conditions.

    Substitution: Alkyl halides, organic solvents like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydrogenated products.

Scientific Research Applications

Glycine, L-valyl-L-prolylglycyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Glycine, L-valyl-L-prolylglycyl- involves its interaction with specific molecular targets and pathways. It may modulate oxidative stress, acetylcholine depletion, and secretase activities, leading to neuroprotective effects . The compound’s structure allows it to interact with enzymes and receptors, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycine, L-valyl-L-prolylglycyl- is unique due to its specific amino acid sequence, which imparts distinct biological activities and solubility properties. Its combination of glycine, valine, and proline residues allows for unique interactions with molecular targets, differentiating it from other similar peptides.

Properties

CAS No.

53356-54-0

Molecular Formula

C14H24N4O5

Molecular Weight

328.36 g/mol

IUPAC Name

2-[[2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C14H24N4O5/c1-8(2)12(15)14(23)18-5-3-4-9(18)13(22)17-6-10(19)16-7-11(20)21/h8-9,12H,3-7,15H2,1-2H3,(H,16,19)(H,17,22)(H,20,21)/t9-,12-/m0/s1

InChI Key

AEHVVJHRVKKFLJ-CABZTGNLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)NCC(=O)O)N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NCC(=O)NCC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.